methane;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: A23187 is synthesized through a complex biosynthetic pathway involving multiple enzymes. The core biosynthetic enzymes include proteins for the biosynthesis of the α-ketopyrrole moiety, modular type I polyketide synthases for the spiroketal ring, and enzymes for the biosynthesis of 3-hydroxyanthranilic acid . The synthesis also involves an N-methyltransferase tailoring enzyme and a type II thioesterase .
Industrial Production Methods: Industrial production of A23187 typically involves the fermentation of Streptomyces chartreusensis under controlled conditions . The compound is then extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions: A23187 undergoes various chemical reactions, including complexation with divalent cations, uncoupling of oxidative phosphorylation, and inhibition of ATPase activity . It does not typically undergo oxidation or reduction reactions.
Common Reagents and Conditions: The compound forms stable complexes with divalent cations such as calcium, magnesium, manganese, and others . These reactions usually occur at physiological pH (around 7.4) and involve the use of chelating agents like ethylenediaminetetraacetic acid (EDTA) to study the binding properties .
Major Products: The major products formed from these reactions are the metal-ion complexes, which are used to study various biological processes .
Scientific Research Applications
A23187 is widely used in scientific research due to its unique properties as a calcium ionophore . Some of its applications include:
Chemistry: Used to study the transport of divalent cations across membranes and their effects on cellular processes.
Medicine: Utilized in assisted reproductive technology to activate oocytes in cases of fertilization failure.
Industry: Applied in the production of calcium indicators and other research tools.
Mechanism of Action
A23187 functions as a highly selective calcium ionophore, forming stable complexes with calcium ions and facilitating their transport across cell membranes . This increases intracellular calcium levels, which can trigger various cellular responses such as apoptosis, differentiation, and activation . The compound also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, affecting cellular energy production .
Comparison with Similar Compounds
Properties
Molecular Formula |
C30H43N3O7 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
methane;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C29H37N3O6.CH4.H2O/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35;;/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35);1H4;1H2/t15-,16-,17-,18-,22-,27+,29+;;/m1../s1 |
InChI Key |
BKDNNDJHKKQJJE-LMZGWWPRSA-N |
Isomeric SMILES |
C.C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC.O |
Canonical SMILES |
C.CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC.O |
Origin of Product |
United States |
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